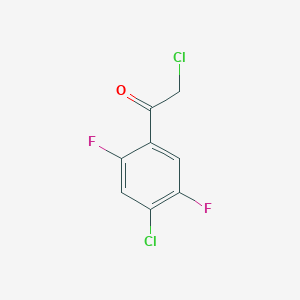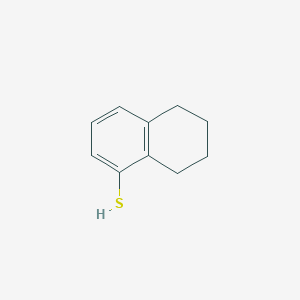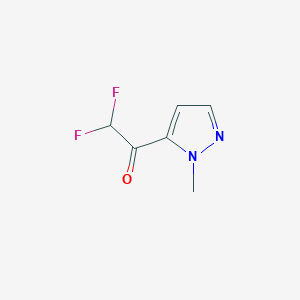
2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorothiophene.
Nitration: The 4-chlorothiophene undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting 2-amino-4-chlorothiophene is then reacted with acrylonitrile to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino group, converting it to a primary amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amino acid structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of a chlorine atom, which affects its reactivity and interactions.
2-Amino-3-(4-nitrophenyl)propanoic acid: The presence of a nitro group introduces different electronic properties and reactivity.
2-Amino-3-(4-methylthiophen-2-yl)propanoic acid: The methyl group alters the steric and electronic environment of the thiophene ring.
Uniqueness: 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C7H8ClNO2S |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11) |
InChIキー |
OKTGPUOHIQUMAH-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Cl)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)




